molecular formula C21H18ClN5OS B4653136 [4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4653136
M. Wt: 423.9 g/mol
InChI Key: LUDMUGRHABITBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrimidine core with 3-chlorophenyl and 2-thienyl groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(7-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-15-3-1-4-16(13-15)25-8-10-26(11-9-25)21(28)17-14-20-23-7-6-18(27(20)24-17)19-5-2-12-29-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDMUGRHABITBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
[4-(3-CHLOROPHENYL)PIPERAZINO][7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.